

# Discovery of 5-chloro-N-methylpyridin-2-amine

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## Compound of Interest

Compound Name: **5-chloro-N-methylpyridin-2-amine**

Cat. No.: **B130578**

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An In-depth Technical Guide to the Synthesis and Application of **5-chloro-N-methylpyridin-2-amine**

## Abstract

The 2-aminopyridine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> Its unique electronic properties and ability to engage in various intermolecular interactions make it an invaluable building block in drug discovery. This guide focuses on a specific, highly functionalized derivative, **5-chloro-N-methylpyridin-2-amine** (CAS No. 4214-80-6), providing an in-depth analysis of its synthesis, physicochemical properties, and strategic importance. We will explore the causal logic behind synthetic route selection, detail a robust experimental protocol, and discuss the influence of its specific substituents on molecular properties, offering field-proven insights for researchers, scientists, and drug development professionals.

## Molecular Overview and Physicochemical Profile

**5-chloro-N-methylpyridin-2-amine** is a substituted pyridine derivative featuring a chlorine atom at the 5-position and a methylamino group at the 2-position. This specific arrangement of functional groups imparts a unique set of properties that are highly valuable for chemical synthesis and lead optimization in drug development programs.<sup>[3][4]</sup>

Key Identifiers and Properties:

Property	Value	Source
CAS Number	4214-80-6	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> CIN <sub>2</sub>	<a href="#">[5]</a>
Molecular Weight	142.59 g/mol	<a href="#">[5]</a>
Alternate Names	5-Chloro-N-methyl-2-pyridineamine, 5-Chloro-2-methylaminopyridine	<a href="#">[5]</a>
Appearance	Beige to yellow crystalline solid (Typical)	<a href="#">[3]</a>
Purity	≥97% (Commercially available)	
Solubility	Soluble in organic solvents like ethanol, methanol, and dichloromethane.	<a href="#">[8]</a>

## The Strategic Synthesis of 5-chloro-N-methylpyridin-2-amine

The synthesis of substituted 2-aminopyridines is a well-established field, with methodologies ranging from classical condensation reactions to modern transition-metal-catalyzed couplings. [\[1\]](#)[\[9\]](#) The choice of a synthetic route is dictated by factors such as starting material availability, desired substitution pattern, scalability, and functional group tolerance.

## Foundational Approaches to 2-Aminopyridine Synthesis

Understanding the broader context of 2-aminopyridine synthesis is crucial for appreciating the specific strategy for our target molecule. Key approaches include:

- Chichibabin Reaction: A classical method involving the direct amination of pyridine using sodium amide. While historically significant, it often requires harsh conditions (high temperatures) and can suffer from poor regioselectivity with substituted pyridines.[\[1\]](#)

- Nucleophilic Aromatic Substitution (SNAr): This is the most common and versatile approach. A suitable leaving group, typically a halogen (e.g., chlorine), at the 2-position of the pyridine ring is displaced by an amine nucleophile.<sup>[9]</sup> The electron-withdrawing nature of the ring nitrogen atom activates the 2- and 4-positions towards nucleophilic attack.
- Transition-Metal Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination, which use a palladium catalyst, have become powerful tools for forming C-N bonds. These methods offer excellent functional group tolerance and are often used for more complex or sterically hindered substrates.<sup>[1][9]</sup>

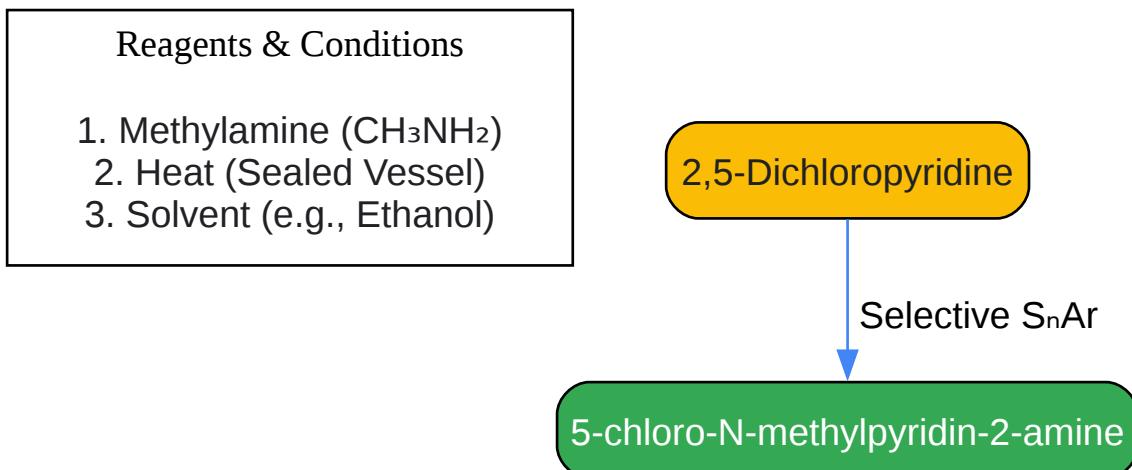
## A Logic-Driven Synthesis Protocol

For the synthesis of **5-chloro-N-methylpyridin-2-amine**, a nucleophilic aromatic substitution (SNAr) approach starting from 2,5-dichloropyridine is the most direct and industrially viable method.

Causality of Experimental Design:

- Starting Material: 2,5-Dichloropyridine is a readily available and relatively inexpensive starting material. The chlorine atom at the 2-position is significantly more activated towards nucleophilic substitution than the one at the 5-position due to its proximity to the ring nitrogen. This inherent difference in reactivity allows for a selective reaction.
- Nucleophile: An aqueous or alcoholic solution of methylamine ( $\text{CH}_3\text{NH}_2$ ) serves as the nitrogen source. It is a potent nucleophile and its use in excess helps to drive the reaction to completion.
- Solvent: A polar protic solvent like ethanol or a high-boiling polar aprotic solvent can be used. The choice often depends on the desired reaction temperature. In many cases, using an excess of the aqueous amine solution itself can serve as the solvent.
- Temperature: Heating is typically required to overcome the activation energy of the reaction. Conducting the reaction in a sealed vessel allows for temperatures above the boiling point of the reagents, significantly accelerating the rate of substitution.
- Work-up: A standard aqueous work-up is employed to remove excess methylamine and any inorganic salts. The product is extracted into an organic solvent. Purification via column

chromatography ensures the removal of any unreacted starting material or potential minor isomers, yielding a high-purity product.



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Caption: Proposed synthetic pathway for **5-chloro-N-methylpyridin-2-amine**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles and should be adapted and optimized by the end-user.

- Reaction Setup: To a pressure-rated sealed vessel, add 2,5-dichloropyridine (1.0 eq.).
- Reagent Addition: Add a 40% aqueous solution of methylamine (5.0-10.0 eq.) and ethanol (providing a ~0.5 M solution of the starting material).
- Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Work-up: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess methylamine.
- Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
- Characterization: Confirm the structure and purity of the final compound using  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

- $^1\text{H}$  NMR Spectroscopy: The proton NMR spectrum should show three distinct signals in the aromatic region, corresponding to the protons at the 3, 4, and 6 positions of the pyridine ring. An additional signal, typically a doublet (due to coupling with the N-H proton) or a singlet (if exchange is rapid), will be observed for the N-methyl group around 2.8-3.0 ppm. A broader signal corresponding to the N-H proton will also be present.
- $^{13}\text{C}$  NMR Spectroscopy: The carbon NMR will display six distinct signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $\text{m/z}$  142. A characteristic ( $\text{M}+2$ ) peak at  $\text{m/z}$  144 with approximately one-third the intensity of the  $\text{M}^+$  peak will also be observed, which is the definitive isotopic signature for a molecule containing a single chlorine atom.

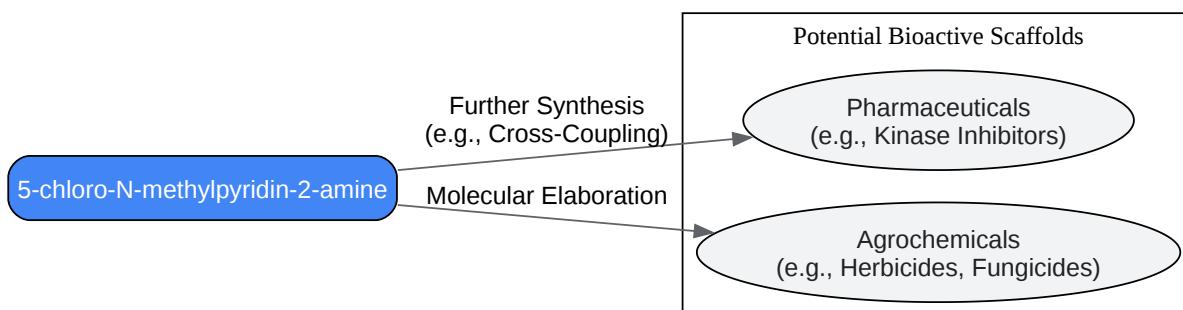
## Significance and Applications in Research and Development

The value of **5-chloro-N-methylpyridin-2-amine** lies in its utility as a versatile chemical building block for creating more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][5][10]

The Role of the Substituents:

- **2-Methylamino Group:** This group serves as a key interaction point, capable of acting as a hydrogen bond donor (N-H) and acceptor (ring nitrogen). Methylation of the primary amine (compared to 2-amino-5-chloropyridine) subtly alters its properties by increasing lipophilicity and modifying its basicity, which can be crucial for fine-tuning drug-receptor interactions and pharmacokinetic profiles.
- **5-Chloro Group:** The chlorine atom provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira). It also increases the lipophilicity of the molecule and can participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design. Furthermore, it can block a potential site of metabolism, thereby improving the metabolic stability of the final compound.

This compound is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purines and exhibit a wide range of biological activities including antiproliferative and antiviral properties.[\[11\]](#)



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Caption: Role as a key intermediate in developing complex molecules.

## Conclusion

While the "discovery" of a fundamental building block like **5-chloro-N-methylpyridin-2-amine** is an evolutionary process rather than a singular event, its importance is undeniable. Its logical and efficient synthesis from common starting materials makes it an accessible and valuable

tool for chemists. The strategic placement of its chloro and methylamino functionalities provides a powerful platform for generating molecular diversity and optimizing lead compounds in drug discovery and agrochemical research. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and strategically deploy this versatile intermediate in their scientific endeavors.

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